Gemfibrozil 1-O-beta-Glucuronide-d6
CAS No.:
Cat. No.: VC18000174
Molecular Formula: C21H30O9
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H30O9 |
---|---|
Molecular Weight | 432.5 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1/i3D3,4D3 |
Standard InChI Key | CJMNXSKEVNPQOK-JAJJZQMZSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])([2H])[2H] |
Canonical SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Gemfibrozil 1-O-β-Glucuronide-d6 (C₂₁H₂₄D₆O₉; molecular weight 432.50 g/mol) is synthesized by replacing six hydrogen atoms with deuterium at specific positions on the gemfibrozil moiety. The glucuronide conjugate forms via UDP-glucuronosyltransferase (UGT)-mediated O-glucuronidation, primarily by UGT2B7, at the 1-hydroxyl group of gemfibrozil . The deuterium atoms are typically introduced at the methyl groups of the 2',5'-dimethylphenoxy moiety to maintain metabolic stability while ensuring isotopic distinction .
Table 1: Comparative Molecular Properties of Gemfibrozil and Its Glucuronide Metabolite
The deuterated analogue preserves the glucuronide's stereoelectronic properties, ensuring comparable enzyme-binding kinetics to the non-deuterated form .
Pharmacological Role in CYP2C8 Inhibition
Mechanism of CYP2C8 Inactivation
Gemfibrozil 1-O-β-Glucuronide-d6 exhibits mechanism-based inhibition of CYP2C8, characterized by NADPH-dependent irreversible inactivation. The process involves three sequential steps:
-
Enzyme Recognition: The glucuronide moiety facilitates selective binding to CYP2C8's active site, with a measured K<sub>I</sub> of 20–52 μM .
-
Metabolic Activation: CYP2C8 catalyzes benzylic oxidation at the 5'-methyl group, generating a reactive benzyl radical intermediate .
-
Heme Adduct Formation: The radical couples to the heme porphyrin ring, forming a stable heme-adduct that abolishes enzymatic activity (k<sub>inact</sub> = 0.21 min⁻¹) .
Table 2: Inhibitory Potency Against Cytochrome P450 Enzymes
CYP Isoform | IC₅₀ (μM) | Inhibition Type | Clinical Relevance |
---|---|---|---|
2C8 | 4.07 | Irreversible (MB) | Cerivastatin toxicity |
2C9 | 30.0 | Competitive | Warfarin interactions |
3A4 | 243 | Non-competitive | Limited significance |
Clinical Implications of CYP2C8 Interactions
The deuterated metabolite's inhibition profile mirrors its non-deuterated counterpart, making it a predictive tool for drug interactions. Notable clinical consequences include:
-
Cerivastatin Toxicity: Concurrent gemfibrozil administration increases cerivastatin AUC by 5.6-fold due to impaired CYP2C8-mediated metabolism .
-
Repaglinide Exposure: Plasma levels rise 8.1-fold when co-administered with gemfibrozil, exacerbating hypoglycemia risk .
-
Rosiglitazone Clearance: Reduced CYP2C8 activity prolongs rosiglitazone half-life by 63%, necessitating dose adjustments in diabetic patients .
Analytical Applications in Drug Metabolism Studies
Quantitative LC-MS/MS Method Development
Gemfibrozil 1-O-β-Glucuronide-d6 is indispensable as an internal standard due to:
-
Isotopic Purity: Six deuterium atoms create a +6 Da mass shift, avoiding overlap with native analyte signals .
-
Matrix Compensation: Co-elution with the target analyte corrects for ion suppression/enhancement effects in biological matrices.
Table 3: Optimized Mass Spectrometry Parameters
Parameter | Value | Instrumentation |
---|---|---|
Ionization Mode | ESI-Negative | Triple Quadrupole MS |
Precursor Ion (m/z) | 425.2 → 425.2 (d6: 431.2) | QTRAP 6500+ (Sciex) |
Collision Energy (eV) | -20 | Zorbax Eclipse Plus C18 Column |
LLOQ | 0.5 ng/mL | 50 μL Plasma Volume |
In Vitro-In Vivo Extrapolation (IVIVE)
Physiologically based pharmacokinetic (PBPK) models incorporate deuterated metabolite data to predict:
-
Hepatic Clearance: Hepatic extraction ratio (E<sub>H</sub>) of 0.78 for gemfibrozil glucuronide .
-
Renal Excretion: 70% urinary recovery of glucuronidated metabolites, with <2% as unchanged drug .
Synthesis and Stability Considerations
Deuterium Incorporation Strategies
Synthesis involves:
-
Deuterated Gemfibrozil Precursor: Catalytic deuteration using Pd/C in D<sub>2</sub>O under high pressure.
-
Enzymatic Glucuronidation: Incubation with UGT2B7-expressing HEK293 cells and UDP-glucuronic acid .
-
Purification: Reverse-phase HPLC (ACN/0.1% formic acid gradient) yields >99% isotopic purity .
Stability Profiles
-
Thermal Stability: Degrades <5% after 24h at 37°C in plasma .
-
Photolytic Degradation: 12% decomposition under UV light (254 nm, 6h), necessitating amber vial storage .
-
Freeze-Thaw Stability: ≤3% variation after five cycles (-80°C to 25°C) .
Toxicological and Regulatory Perspectives
Heme Adduct Biomarkers
Covalent heme modification by Gemfibrozil 1-O-β-Glucuronide-d6 serves as a biomarker for CYP2C8 inactivation:
-
HPLC-UV Detection: Adducts exhibit λ<sub>max</sub> at 417 nm (Soret band shift) .
-
MS/MS Confirmation: Characteristic fragment ions at m/z 616.3 (heme + glucuronide) .
Regulatory Guidelines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume